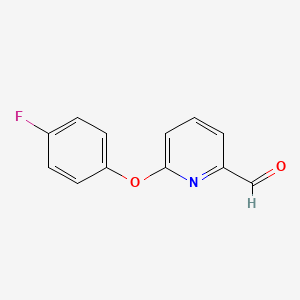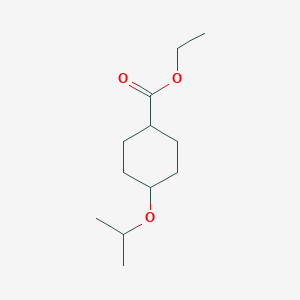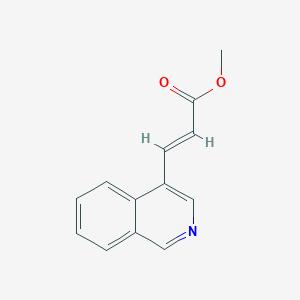
Methyl 3-isoquinolin-4-YL-acrylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Methyl 3-isoquinolin-4-YL-acrylate: is an organic compound with the molecular formula C13H11NO2 It is a derivative of isoquinoline, a heterocyclic aromatic organic compound This compound is known for its unique structure, which includes an isoquinoline ring fused to an acrylate moiety
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-isoquinolin-4-YL-acrylate typically involves the reaction of isoquinoline derivatives with acrylate esters. One common method is the Pomeranz-Fritsch reaction , which involves the cyclization of aromatic aldehydes with aminoacetals under acidic conditions . Another method includes the Pictet-Spengler reaction , where beta-arylethylamine and carbonyl compounds undergo cyclization and condensation in the presence of hydrogen chloride .
Industrial Production Methods: Industrial production of this compound often employs catalyst-free processes in water, which are environmentally friendly and cost-effective . These methods involve the use of metal catalysts or catalyst-free conditions to achieve high yields and purity.
化学反应分析
Types of Reactions: Methyl 3-isoquinolin-4-YL-acrylate undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the use of oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens in the presence of a catalyst like iron or aluminum chloride.
Major Products:
Oxidation: Isoquinoline derivatives with additional oxygen-containing functional groups.
Reduction: Reduced isoquinoline derivatives.
Substitution: Substituted isoquinoline derivatives with various functional groups.
科学研究应用
Methyl 3-isoquinolin-4-YL-acrylate has a wide range of applications in scientific research:
作用机制
The mechanism of action of Methyl 3-isoquinolin-4-YL-acrylate involves its interaction with various molecular targets and pathways. It is believed to exert its effects through the modulation of enzyme activity and interaction with cellular receptors . The isoquinoline moiety is known to interact with nucleic acids and proteins , leading to changes in cellular functions .
相似化合物的比较
Quinoline: Another nitrogen-containing heterocyclic compound with similar chemical properties.
Isoquinoline: The parent compound of Methyl 3-isoquinolin-4-YL-acrylate, known for its wide range of biological activities.
Quinolinyl-pyrazoles: Compounds with a quinoline ring fused to a pyrazole moiety, used in medicinal chemistry.
Uniqueness: this compound is unique due to its acrylate moiety , which imparts distinct chemical reactivity and potential for polymerization. This makes it a valuable compound in both organic synthesis and industrial applications.
属性
分子式 |
C13H11NO2 |
|---|---|
分子量 |
213.23 g/mol |
IUPAC 名称 |
methyl (E)-3-isoquinolin-4-ylprop-2-enoate |
InChI |
InChI=1S/C13H11NO2/c1-16-13(15)7-6-11-9-14-8-10-4-2-3-5-12(10)11/h2-9H,1H3/b7-6+ |
InChI 键 |
PUGNCMWPWJFYCX-VOTSOKGWSA-N |
手性 SMILES |
COC(=O)/C=C/C1=CN=CC2=CC=CC=C21 |
规范 SMILES |
COC(=O)C=CC1=CN=CC2=CC=CC=C21 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。





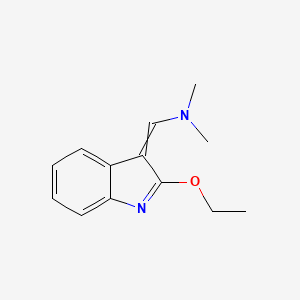

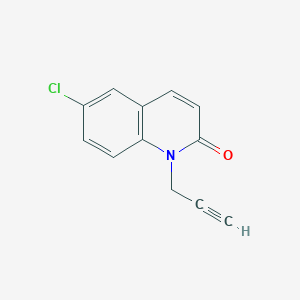
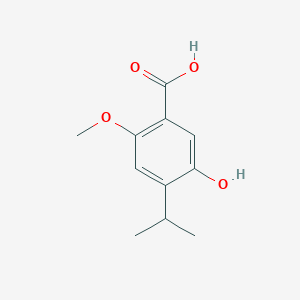



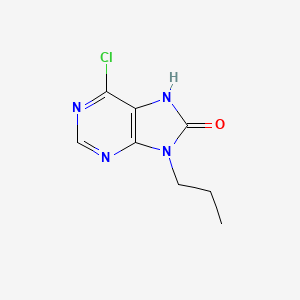
![6-Fluoro-[2,3'-bipyridine]-5'-carboxamide](/img/structure/B11890815.png)
